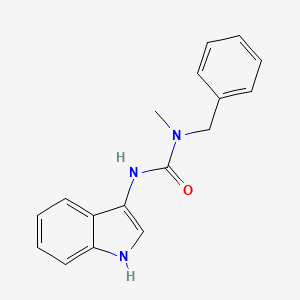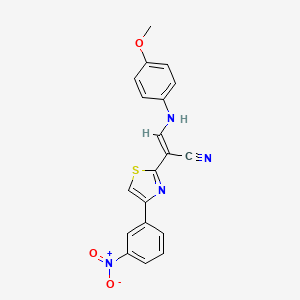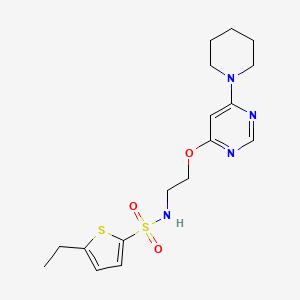
2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride” is a synthetic compound that belongs to the class of substituted phenethylamines. It has a molecular weight of 254.53 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amine group. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.53 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.Applications De Recherche Scientifique
Metabolism and Identification of Metabolites
The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive compound similar in structure to 2-(2-Bromo-6-fluorophenyl)ethanamine hydrochloride, has been studied in rats. This research identified various metabolites through pathways involving deamination, reduction, oxidation, and acetylation, providing insights into the metabolic fate of bromo-fluorophenyl ethanamines. Such studies are crucial for understanding the pharmacokinetics and toxicology of related compounds (Kanamori et al., 2002).
Synthesis and Characterization
The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from ethan-1-01-2-amine hydrochloride by reaction with HBr demonstrates a methodology for producing labeled compounds for research applications. Such synthetic techniques are essential for the development of radiolabeled molecules for tracing and study in various scientific disciplines (Bach & Bridges, 1982).
Antimicrobial and Antifungal Activity
A series of compounds synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, related to the structure of interest, showed promising antibacterial and antifungal activities. This suggests potential applications of 2-(2-Bromo-6-fluorophenyl)ethanamine hydrochloride derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Biocide and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, though structurally different, shares functional similarities with the compound of interest, being used as a biocide in cooling water systems with corrosion inhibition properties. Research in this area highlights the potential of bromo-fluorophenyl ethanamines in industrial applications for controlling microbial growth and corrosion (Walter & Cooke, 1997).
Cytotoxic Effects and Cancer Research
Studies on marine bisindole alkaloids, which are structurally complex compared to 2-(2-Bromo-6-fluorophenyl)ethanamine hydrochloride, have shown significant anticancer properties. Such research underlines the potential of structurally related compounds in developing new therapeutic agents targeting cancer (Burattini et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFUQZWUXTUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)


![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)

![2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)
![ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2582925.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2582931.png)
